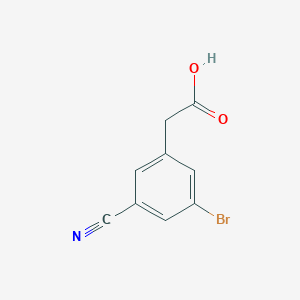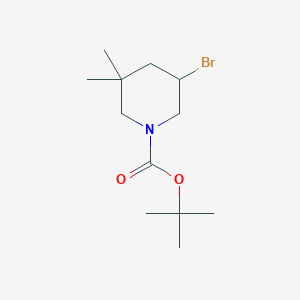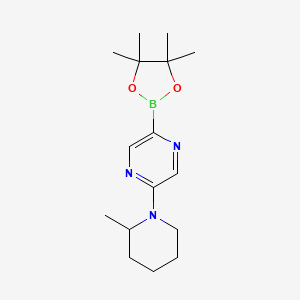
5-(2-Methylpiperidin-1-yl)pyrazine-2-boronic acid pinacol ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-Methylpiperidin-1-yl)pyrazine-2-boronic acid pinacol ester is an organoboron compound widely used in organic synthesis, particularly in Suzuki–Miyaura cross-coupling reactions. This compound is valued for its stability and reactivity, making it a versatile reagent in the formation of carbon-carbon bonds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Methylpiperidin-1-yl)pyrazine-2-boronic acid pinacol ester typically involves the reaction of 5-(2-Methylpiperidin-1-yl)pyrazine-2-boronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid. The reaction conditions often include:
Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM)
Temperature: Room temperature to 50°C
Catalyst: Palladium-based catalysts for coupling reactions
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or continuous flow reactors: To ensure consistent quality and yield
Purification: Using techniques such as recrystallization or chromatography to achieve high purity
Análisis De Reacciones Químicas
Types of Reactions
5-(2-Methylpiperidin-1-yl)pyrazine-2-boronic acid pinacol ester undergoes various chemical reactions, including:
Suzuki–Miyaura Coupling: Formation of carbon-carbon bonds with aryl or vinyl halides
Oxidation: Conversion to corresponding alcohols or ketones
Hydrolysis: Formation of boronic acid under acidic or basic conditions
Common Reagents and Conditions
Suzuki–Miyaura Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as THF or DCM
Oxidation: Oxidizing agents like hydrogen peroxide or sodium periodate
Hydrolysis: Acidic or basic aqueous solutions
Major Products Formed
Suzuki–Miyaura Coupling: Biaryl or vinyl-aryl compounds
Oxidation: Alcohols or ketones
Hydrolysis: Boronic acid derivatives
Aplicaciones Científicas De Investigación
5-(2-Methylpiperidin-1-yl)pyrazine-2-boronic acid pinacol ester is utilized in various scientific research fields:
Chemistry: As a reagent in organic synthesis for the formation of complex molecules
Biology: In the development of boron-containing drugs and drug delivery systems
Medicine: Potential use in boron neutron capture therapy (BNCT) for cancer treatment
Industry: In the synthesis of advanced materials and polymers
Mecanismo De Acción
The compound exerts its effects primarily through its role in Suzuki–Miyaura coupling reactions. The mechanism involves:
Oxidative Addition: Palladium catalyst forms a complex with the aryl or vinyl halide
Transmetalation: Transfer of the boronic ester group to the palladium complex
Reductive Elimination: Formation of the carbon-carbon bond and regeneration of the palladium catalyst
Comparación Con Compuestos Similares
Similar Compounds
- Phenylboronic acid pinacol ester
- 2-Aminopyridine-5-boronic acid pinacol ester
- Pyridine-4-boronic acid pinacol ester
Uniqueness
5-(2-Methylpiperidin-1-yl)pyrazine-2-boronic acid pinacol ester is unique due to its specific structure, which imparts distinct reactivity and stability. Its methylpiperidinyl group enhances its solubility and compatibility with various reaction conditions, making it a valuable reagent in organic synthesis.
Propiedades
Fórmula molecular |
C16H26BN3O2 |
|---|---|
Peso molecular |
303.2 g/mol |
Nombre IUPAC |
2-(2-methylpiperidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine |
InChI |
InChI=1S/C16H26BN3O2/c1-12-8-6-7-9-20(12)14-11-18-13(10-19-14)17-21-15(2,3)16(4,5)22-17/h10-12H,6-9H2,1-5H3 |
Clave InChI |
PNGWNLUJCDMDHP-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=N2)N3CCCCC3C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2S,3R,4R,5R,6S)-5-[(2S,3R,4S,5R,6R)-4-acetyloxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-[5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-4-oxo-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-3-yl]oxy-2-methyloxan-3-yl] acetate](/img/structure/B14867672.png)
![3-(1H-indol-3-yl)-N-[2-(2-methoxyphenyl)ethyl]propanamide](/img/structure/B14867679.png)

![Ethyl 2-methoxy-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine-4-carboxylate](/img/structure/B14867689.png)
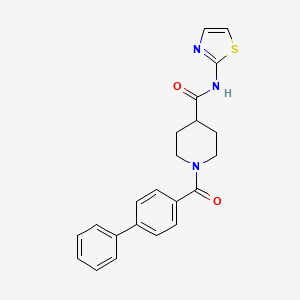
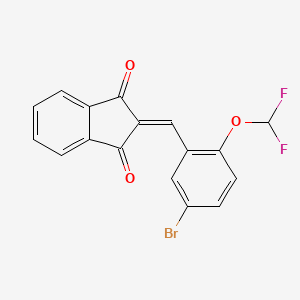
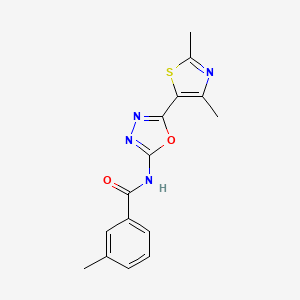
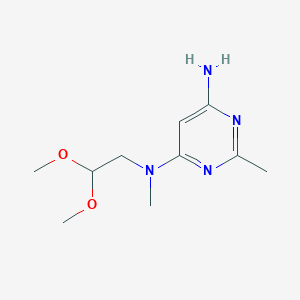
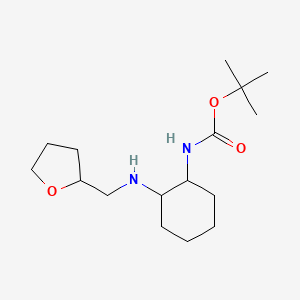
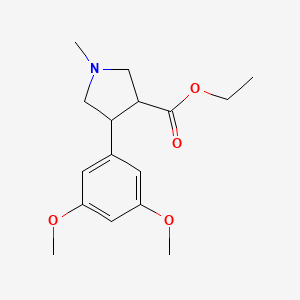
![3-((2,5-Difluorobenzyl)thio)-9-(3,4-dimethylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine](/img/structure/B14867731.png)
![N'-[(Z)-(2,3,6-trichlorophenyl)methylidene]carbamohydrazonothioic acid](/img/structure/B14867732.png)
